1,3-Benzodioxol-5-yl 4-ethoxybenzoate
Description
1,3-Benzodioxol-5-yl 4-ethoxybenzoate is an ester derivative featuring a 1,3-benzodioxole (methylenedioxy) aromatic system linked via an ester bond to a 4-ethoxy-substituted benzoate group. The benzodioxole moiety is known for its electron-rich nature and metabolic stability, making it a common pharmacophore in bioactive molecules. This compound’s structural framework is shared with several analogs, which differ in substituents, functional groups, and bioactivity profiles.
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-2-18-12-5-3-11(4-6-12)16(17)21-13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI Key |
NICMUPRJQOGESY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Structural Features of Benzodioxole-Containing Compounds
Key Observations :
- Substituent Effects : The ethoxy group in the target compound enhances lipophilicity compared to chlorine-substituted analogs (e.g., 2,4-dichlorobenzoate in ), which may alter hydrolysis kinetics and metabolic stability.
- Benzodioxole vs. Dihydro-benzodioxin : Compound 9n (dihydro-benzodioxin) shows reduced kinase inhibition (IC₅₀ = 2.0 µM) compared to 9j (benzodioxole; IC₅₀ = 1.4 µM), suggesting steric bulk may hinder target binding.
- Ester vs.
Key Observations :
- Silane Protection : The use of triisopropylsilyl groups in improves reaction yields (76%) by stabilizing intermediates.
- Solubility : Ethoxy and bulky groups (e.g., naphthyl in ) enhance organic solvent solubility, critical for pharmacokinetics.
Spectroscopic and Computational Data
- 1-(1,3-Benzodioxol-5-yl)thiourea (): DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability.
- Crystal Packing (): Weak C–H···O hydrogen bonds and π-π interactions in benzodioxole derivatives influence solid-state stability and crystallinity.
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